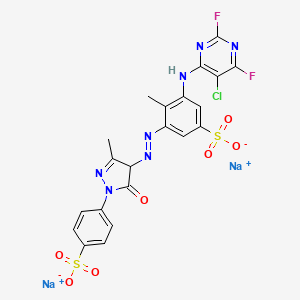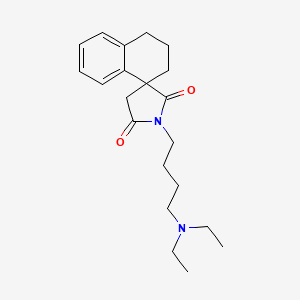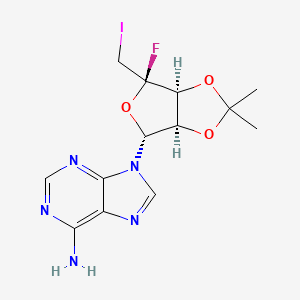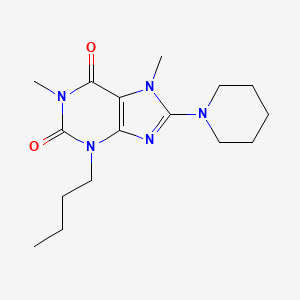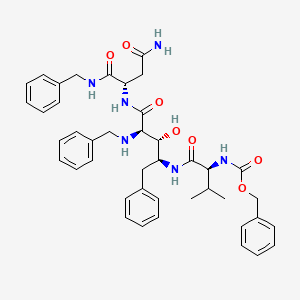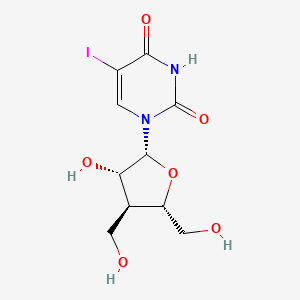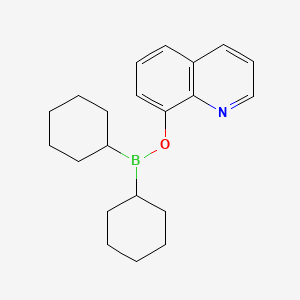
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzopyran precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include methoxy groups and phenylmethoxy groups, which are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6H-Benzofuro(3,2-c)(1)benzopyran
- 6a,11a-Dihydro-3,8-dimethoxy-9-(phenylmethoxy)-benzopyran
- 6H-Benzofuro(3,2-c)(1)benzopyran derivatives
Uniqueness
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of benzofuran and benzopyran moieties, along with the presence of methoxy and phenylmethoxy groups, makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
152490-67-0 |
|---|---|
Formule moléculaire |
C24H22O5 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(6aS,11aS)-3,8-dimethoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C24H22O5/c1-25-16-8-9-17-20(10-16)28-14-19-18-11-22(26-2)23(12-21(18)29-24(17)19)27-13-15-6-4-3-5-7-15/h3-12,19,24H,13-14H2,1-2H3/t19-,24-/m1/s1 |
Clé InChI |
OYZJMWNTTGTNBX-NTKDMRAZSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)OC |
SMILES canonique |
COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


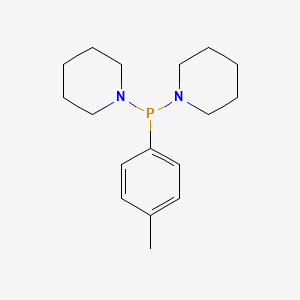
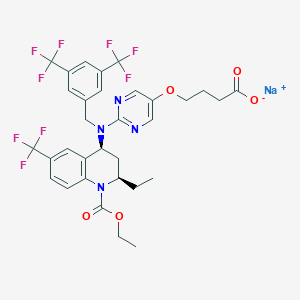
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
